molecular formula C8H7NO3 B150658 4'-Nitroacetophenone CAS No. 100-19-6

4'-Nitroacetophenone

Cat. No.: B150658
CAS No.: 100-19-6
M. Wt: 165.15 g/mol
InChI Key: YQYGPGKTNQNXMH-UHFFFAOYSA-N
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Description

4’-Nitroacetophenone, also known as 1-(4-nitrophenyl)ethan-1-one, is an organic compound with the molecular formula C8H7NO3. It is a yellow crystalline solid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a nitro group (-NO2) attached to the para position of the acetophenone molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Nitroacetophenone can be synthesized through various methods. One common method involves the nitration of acetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the para position.

Industrial Production Methods: In industrial settings, the preparation of 4’-Nitroacetophenone often involves the use of copper salts as catalysts. The reaction mixture, containing acetophenone and concentrated sulfuric acid, is subjected to nitration, followed by rapid cooling and separation to obtain the crude product. The crude product is then recrystallized using methanol to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas and ruthenium on titanium dioxide catalyst.

    Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 4’-Aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the electrophile used.

Scientific Research Applications

4’-Nitroacetophenone is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4’-Nitroacetophenone primarily involves its ability to undergo reduction and substitution reactions. The nitro group is highly reactive and can be selectively reduced to an amino group, which can then participate in further chemical transformations. The interaction of the nitro group with catalysts and other reagents facilitates these reactions, making 4’-Nitroacetophenone a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

4’-Nitroacetophenone can be compared with other similar compounds such as:

    4’-Chloroacetophenone: Contains a chlorine atom instead of a nitro group.

    4’-Aminoacetophenone: The reduced form of 4’-Nitroacetophenone with an amino group.

    4’-Methoxyacetophenone: Contains a methoxy group instead of a nitro group.

    4’-Bromoacetophenone: Contains a bromine atom instead of a nitro group.

Uniqueness: The presence of the nitro group in 4’-Nitroacetophenone makes it highly reactive and suitable for specific chemical transformations that are not possible with other similar compounds. This reactivity is particularly useful in the synthesis of complex organic molecules.

Properties

IUPAC Name

1-(4-nitrophenyl)ethanone
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InChI

InChI=1S/C8H7NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-5H,1H3
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InChI Key

YQYGPGKTNQNXMH-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
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Molecular Formula

C8H7NO3
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DSSTOX Substance ID

DTXSID1025724
Record name 4-Nitroacetophenone
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Molecular Weight

165.15 g/mol
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Physical Description

P-nitroacetophenone appears as yellow prisms or bright yellow powder. (NTP, 1992), Yellow solid; [CAMEO] Yellow chips or crystals; [Alfa Aesar MSDS]
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Boiling Point

396 °F at 760 mmHg (NTP, 1992)
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Vapor Pressure

0.0024 [mmHg]
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CAS No.

100-19-6
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Melting Point

176 to 180 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

By using the equipment analysis described above, the retention times of (±)-1-(4-bromophenyl)ethanol were confirmed to be 10.447 for the S form and 11.031 for the R form, those of (±)-1-(4-chlorophenyl)ethanol 9.936 for the S form and 10.355 for the R form, those of (±)-1-phenylethanol 11.958 for the S form and 13.133 for the R form, those of (±)-1-(2-naphthyl)ethanol 15.693 for the S form and 17.049 for the R form, those of (±)-1-(4-methoxyphenyl)ethanol 9.165 for the S form and 10.781 for the R form, and those of (±)-1-(4-nitrophenyl)ethanol 18.923 for the R form and 19.562 for the S form. In addition, the retention times of 4-bromoacetophenone, 4-chloroacetophenone, 4-methoxyacetophenone and 4-nitroacetophenone that are formed by oxidation of each substrate were similarly confirmed to be 13.122, 10.304, 17.169 and 37.208, respectively.
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Synthesis routes and methods II

Procedure details

One proceeds according to Example 14 but bromomethyl-p-nitro-phenyl-ketone is used as starting material in the place of α-bromo-α-phenyl-acetaldehyde. The reaction mixture is not worked up by the extraction method according to Example 14 but by precipitating the product with 50 ml of water, filtering off the same and washing it three times with 20 ml of water each. Thus 16.1 g of the desired compound are obtained, yield 98%.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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